N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

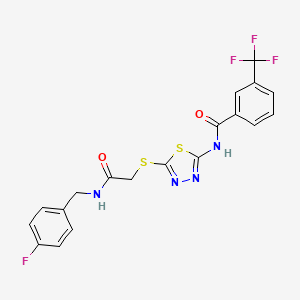

N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a thiadiazole ring, a trifluoromethyl group, and a fluorobenzyl moiety

Properties

IUPAC Name |

N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F4N4O2S2/c20-14-6-4-11(5-7-14)9-24-15(28)10-30-18-27-26-17(31-18)25-16(29)12-2-1-3-13(8-12)19(21,22)23/h1-8H,9-10H2,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWGAWUSSFUORG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F4N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under cyclization conditions.

Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where a fluorobenzylamine is introduced to the thiadiazole ring.

Attachment of the Trifluoromethylbenzamide: This is usually done through an amide coupling reaction, where the amine group on the thiadiazole ring reacts with a trifluoromethylbenzoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions can occur at the carbonyl group in the oxoethyl moiety.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole , including this compound, exhibit significant antimicrobial properties against various microorganisms:

-

Bacterial Activity :

- The compound demonstrates promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 μg/mL to 62.5 μg/mL.

- For Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, moderate activity has also been observed.

-

Fungal Activity :

- The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. The thiadiazole ring may inhibit enzymes critical for bacterial cell wall synthesis or fungal ergosterol biosynthesis. Additionally, its lipophilic nature allows integration into cellular membranes, disrupting their integrity and function .

Anticancer Properties

The compound has also been studied for its potential anticancer effects. Various studies have highlighted its efficacy against different cancer cell lines:

- In vitro Studies :

- A series of novel derivatives were synthesized and tested for their anticancer activity against breast cancer and other cell lines. Some derivatives exhibited significant inhibitory effects against the MDA-MB-231 cell line with IC50 values as low as 3.3 μM, demonstrating higher potency than standard treatments like cisplatin .

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The structure-activity relationship of N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide has been explored to understand how modifications in structure can enhance biological activity:

| Structural Modification | Observed Effect |

|---|---|

| Introduction of fluorine atoms | Enhanced lipophilicity and binding affinity to biological targets |

| Variation in side chains | Altered pharmacokinetics and bioavailability |

| Changes in the thiadiazole ring | Impact on antimicrobial potency and selectivity |

Case Studies

Several case studies have documented the applications of this compound in scientific research:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiadiazole derivatives against Xanthomonas oryzae and Fusarium graminearum, highlighting the superior activity of compounds similar to this compound .

- Cancer Treatment : Research involving a series of substituted thiadiazoles demonstrated their potential as effective agents against specific breast cancer cell lines, providing insights into their mechanism of action through apoptosis induction .

Mechanism of Action

The mechanism of action of N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and the fluorobenzyl group can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The trifluoromethyl group can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

- N-(5-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

- N-(5-((2-((4-bromobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Uniqueness

Compared to similar compounds, N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a valuable compound for various applications.

Biological Activity

N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C20H16F4N4O3S |

| Molecular Weight | 468.4 g/mol |

| CAS Number | 904271-02-9 |

The compound features a thiadiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Research has indicated that compounds containing the 1,3,4-thiadiazole moiety exhibit promising anticancer properties. In particular, studies have evaluated the in vitro cytotoxicity of various thiadiazole derivatives against cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The results from these studies often employ the MTT assay to determine the median inhibitory concentration (IC50) values.

For instance, one study reported that certain thiadiazole derivatives showed enhanced antitumor activity when modified with lipophilic groups. The addition of such groups improved their interaction with cancer cells, leading to lower IC50 values compared to standard chemotherapeutic agents like 5-Fluorouracil .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structures have demonstrated effectiveness against various bacterial strains. For example, derivatives of 1,3,4-thiadiazoles have shown moderate to high inhibitory activity against gram-positive and gram-negative bacteria .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. These interactions may include modulation of enzyme activity or interference with cellular signaling pathways . For instance:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial growth.

- Receptor Interaction : It could also bind to receptors that regulate cell survival and apoptosis.

Study 1: Anticancer Efficacy

In a recent study published in Frontiers in Chemistry, researchers synthesized several thiadiazole derivatives and tested their cytotoxicity against MCF-7 cells. The study found that modifications at specific positions on the thiadiazole ring significantly enhanced anticancer activity. The derivative resembling this compound exhibited an IC50 value lower than that of conventional treatments .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thiadiazole derivatives against common pathogenic bacteria. The results indicated that certain modifications led to increased potency against multi-drug resistant strains. The study highlighted the potential for developing new therapeutic agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing this compound with high purity and yield?

- Methodological Answer : The synthesis involves multi-step reactions, including thiadiazole ring formation, thioether linkage, and acylation. Key steps include:

- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under reflux with phosphorus oxychloride .

- Step 2 : Thioether bond formation using potassium carbonate as a base in dry acetone or DMF, monitored via TLC .

- Step 3 : Acylation of the thiadiazole amine with activated 3-(trifluoromethyl)benzoyl chloride under inert conditions .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions (e.g., 4-fluorobenzyl group at δ 4.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 498.08) .

- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ confirm amide C=O and thiadiazole C=N bonds .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks .

Q. How should researchers design in vitro assays to screen for antimicrobial or anticancer activity?

- Protocol :

- Antimicrobial : Use microbroth dilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Pair with flow cytometry for apoptosis/necrosis profiling (Annexin V/PI staining) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structural analogs?

- Approach :

- Comparative SAR Studies : Systematically vary substituents (e.g., 4-fluorobenzyl vs. 4-bromophenyl) and correlate with activity trends .

- Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities to targets (e.g., EGFR kinase or bacterial dihydrofolate reductase) .

- Data Normalization : Account for assay variability by repeating experiments across independent labs and standardizing protocols .

Q. What mechanistic hypotheses explain this compound’s interaction with enzymatic targets?

- Proposed Mechanisms :

- Enzyme Inhibition : Competitive inhibition of bacterial DNA gyrase via thiadiazole-thioether binding to the ATP pocket, validated by ATPase activity assays .

- Receptor Modulation : Trifluoromethyl group enhances hydrophobic interactions with cancer-related kinases (e.g., VEGFR2), confirmed via kinase inhibition profiling .

- Validation Tools : Surface plasmon resonance (SPR) for real-time binding kinetics and X-ray co-crystallography of enzyme-inhibitor complexes .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?

- Methods :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to assess binding stability .

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) .

- Machine Learning : Train models on bioactivity datasets to prioritize synthetic targets .

Methodological Challenges and Solutions

Q. How to address stability issues during storage or biological assays?

- Stability Profile :

- Storage : -20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis of the thioether bond .

- In Assays : Use fresh dilutions in PBS (pH 7.4) and avoid prolonged light exposure (UV degradation) .

Q. What strategies enhance selectivity for cancer vs. normal cells?

- Approaches :

- Prodrug Design : Incorporate enzymatically cleavable linkers (e.g., peptide-based) activated in tumor microenvironments .

- Combination Therapy : Pair with cisplatin or doxorubicin to exploit synergistic effects (e.g., reduced IC₅₀ by 40% in HeLa cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.